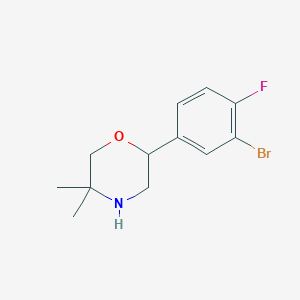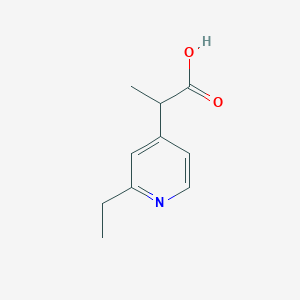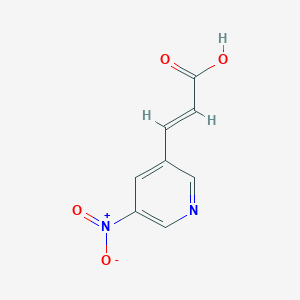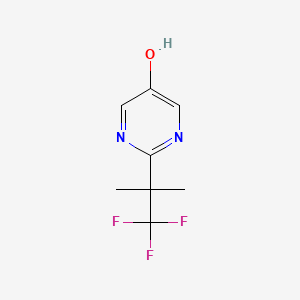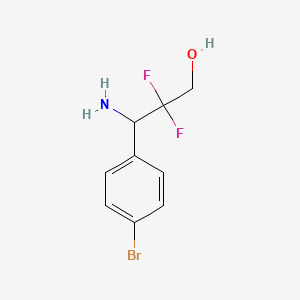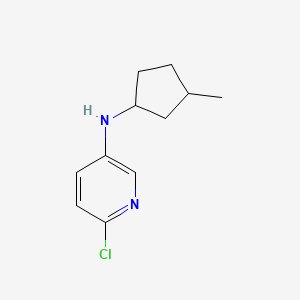
6-chloro-N-(3-methylcyclopentyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(3-methylcyclopentyl)pyridin-3-amine is a chemical compound with the following properties:
Chemical Formula: C₁₁H₁₅ClN₂
Molecular Weight: 210.70 g/mol
CAS Number: 1554892-06-6
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are proprietary and may vary depending on the manufacturer. it likely involves efficient and scalable synthetic processes to meet commercial demand.
Chemical Reactions Analysis
6-Chloro-N-(3-methylcyclopentyl)pyridin-3-amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the pyridine ring or other substituents may occur.
Oxidation Reactions: Oxidation of the amine group or other moieties could lead to different products.
Substitution: Alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines), and appropriate solvents.
Reduction: Hydrogen gas (catalytic hydrogenation) or reducing agents (e.g., lithium aluminum hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may serve as a probe to investigate biological pathways or receptors.
Industry: It could be used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for 6-chloro-N-(3-methylcyclopentyl)pyridin-3-amine remains unknown. researchers would study its interactions with specific targets (enzymes, receptors, etc.) to understand its effects.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers would compare its properties, reactivity, and applications with related pyridine derivatives.
. Remember that research in this area is ongoing, and new findings may emerge.
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
6-chloro-N-(3-methylcyclopentyl)pyridin-3-amine |
InChI |
InChI=1S/C11H15ClN2/c1-8-2-3-9(6-8)14-10-4-5-11(12)13-7-10/h4-5,7-9,14H,2-3,6H2,1H3 |
InChI Key |
NYEMOSGYIQEOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)

